

Application Notes & Protocols: Synthesis of Bioactive β -Amino Alcohols from (+)-Limonene Oxide

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Compound of Interest

Compound Name: (+)-*trans*-Isolimonene

CAS No.: 5113-87-1

Cat. No.: B191713

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Introduction

While direct synthetic routes utilizing **(+)-*trans*-isolimonene** remain sparsely documented in scientific literature, its structural isomer, (+)-limonene, serves as a readily available and cost-effective chiral precursor for the synthesis of a diverse range of bioactive molecules. This document details the synthesis of β -amino alcohol derivatives from (+)-limonene oxide, a direct derivative of (+)-limonene. These synthesized compounds have demonstrated potent antileishmanial activity, highlighting the utility of limonene isomers in developing novel therapeutic agents.^{[1][2][3][4][5][6]}

The protocol herein is based on the regioselective aminolysis of (+)-limonene oxide, yielding a series of β -amino alcohols. Notably, two derivatives from this series have exhibited significantly greater in vitro activity against *Leishmania (Viannia) braziliensis* promastigotes than the standard clinical drug, Pentamidine.^{[1][2][3][4]}

Data Presentation: Antileishmanial Activity

The following table summarizes the in vitro activity of the most potent synthesized limonene β -amino alcohol derivatives against the promastigote form of *Leishmania (Viannia) braziliensis*.

Compound ID	Structure	Yield (%)	LD50 (μM)[7][8]
3b	((1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol)	75	0.71 ± 0.095
3f	((1S,2S,4R)-1-methyl-2-(phenylamino)-4-(prop-1-en-2-yl)cyclohexan-1-ol)	68	0.408 ± 0.01
Pentamidine	Standard Drug	N/A	~ 48.5
(+)-Limonene	Starting Material Precursor	N/A	Inactive

Experimental Protocols

This section provides detailed methodologies for the synthesis of the β -amino alcohol derivatives from (+)-limonene oxide.

Materials and Equipment

- (+)-Limonene oxide
- Selected primary amine (e.g., propylamine, aniline, allylamine)
- Deionized water
- Calcium chloride (CaCl_2)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Glass beaker or round-bottom flask
- Magnetic stirrer with heating plate
- Rotary evaporator
- Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
- Analytical equipment for characterization (FTIR, Mass Spectrometry, NMR)

General Synthesis of Limonene β -Amino Alcohols

The synthesis involves the regioselective ring-opening of the epoxide in (+)-limonene oxide by a primary amine.^{[3][5][6]}

Procedure for the synthesis of 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol (Example Compound 3a):

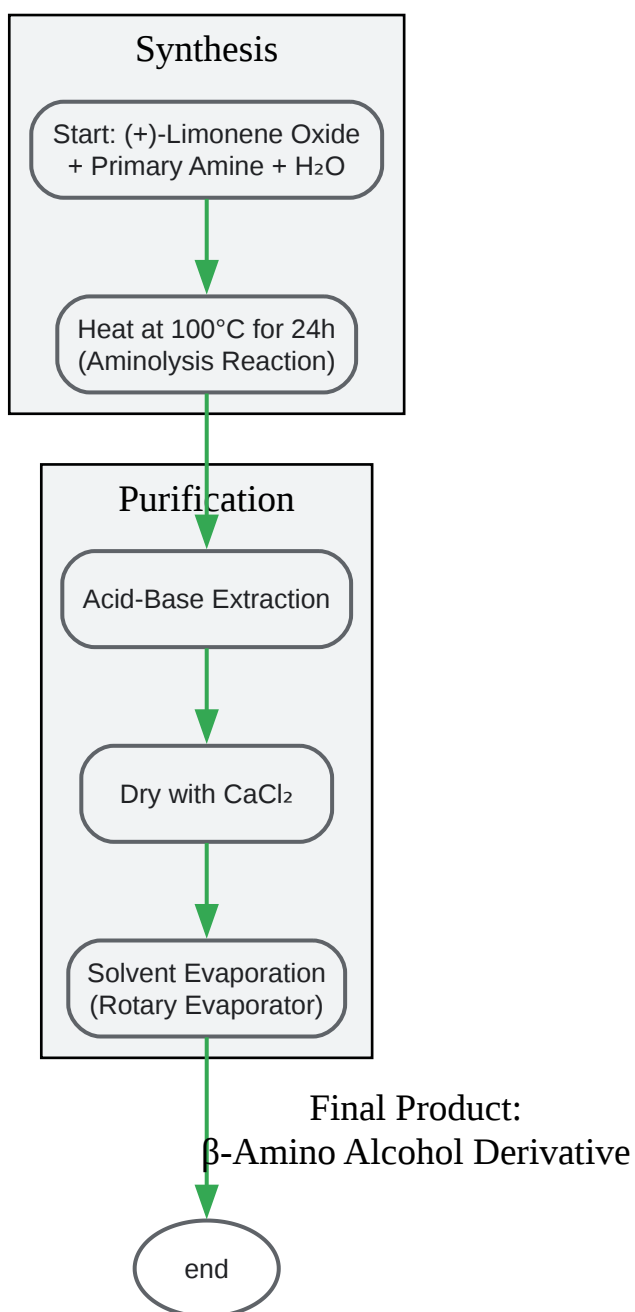
- To a glass beaker, add (+)-limonene oxide (19.7 mmol), deionized water (0.55 mL), and allylamine (56.4 mmol).^{[3][6]}
- Heat the mixture to 100°C under continuous magnetic stirring for 24 hours.^{[3][6]}
- After 24 hours, allow the reaction mixture to cool to room temperature.
- Begin the purification by acid-base extraction:
 - Dissolve the mixture in an organic solvent (e.g., 50 mL of dichloromethane).
 - Transfer the solution to a separatory funnel and wash with an acidic solution (e.g., 3 x 30 mL of 1M HCl) to protonate the amine and extract it into the aqueous layer.
 - Separate the aqueous layer containing the protonated product.

- Basify the aqueous layer with a basic solution (e.g., 2M NaOH) to a pH > 10 to deprotonate the amino alcohol.
- Extract the product back into an organic solvent (e.g., 3 x 30 mL of dichloromethane).
- Combine the organic layers containing the purified product.
- Dry the organic solution over anhydrous calcium chloride (CaCl₂).^{[3][5]}
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified β-amino alcohol.^{[3][5]}
- Characterize the final product using FTIR, Mass Spectrometry, and NMR to confirm its structure.

This general procedure can be adapted for the synthesis of other derivatives by substituting allylamine with other primary amines such as propylamine or aniline.

Visualizations

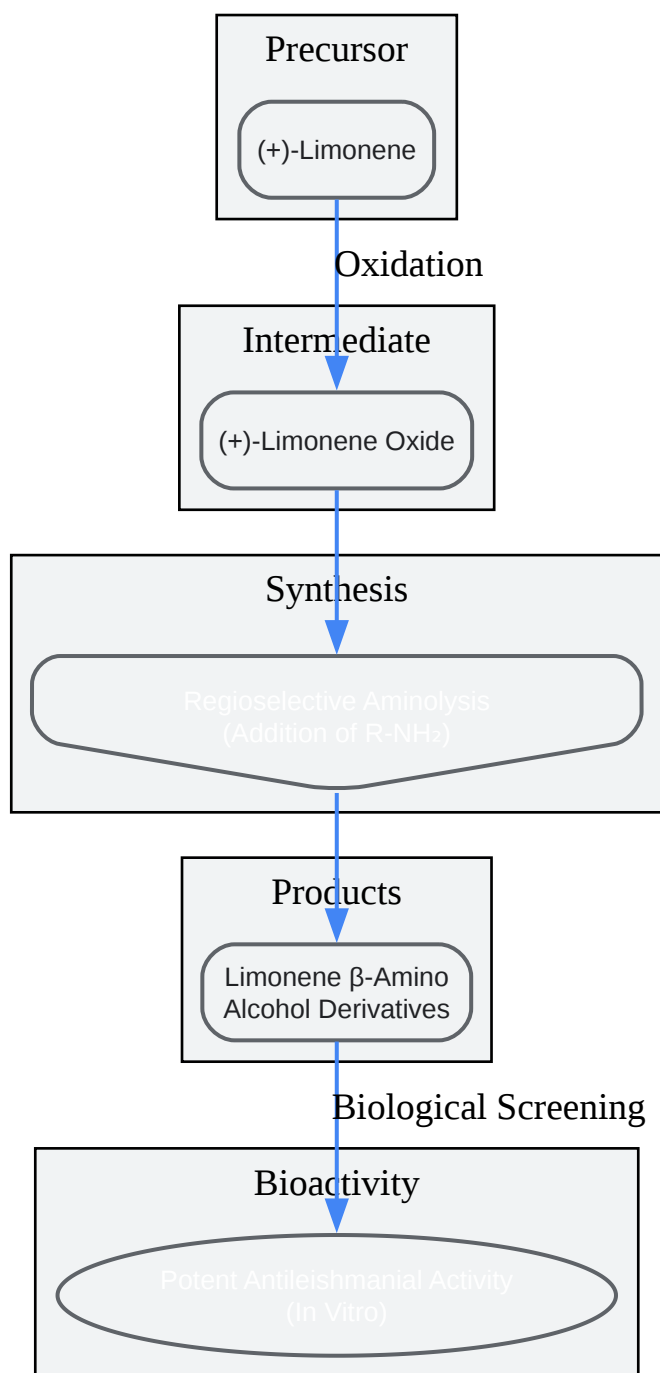
Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis and purification of limonene β -amino alcohols.

Logical Relationship of Synthesis and Activity



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Caption: From natural precursor to bioactive compounds.

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